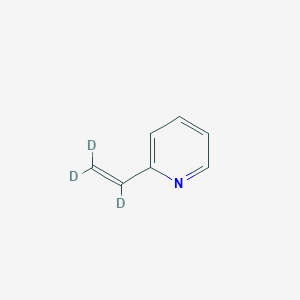
D-Ribuloseo-nitrophenyl-hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribulose o-nitrophenyl-hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazine with aldehydes or ketones D-Ribulose o-nitrophenyl-hydrazone is particularly interesting due to its unique structure, which includes a ribulose sugar moiety and a nitrophenyl hydrazone group
Preparation Methods
The synthesis of D-Ribulose o-nitrophenyl-hydrazone typically involves the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:
D-Ribulose+o-Nitrophenylhydrazine→D-Ribulose o-nitrophenyl-hydrazone
The reaction conditions may vary, but common methods include:
Solution-based synthesis: This involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under reflux conditions.
Mechanosynthesis: This method uses mechanical force to induce the reaction, often in the absence of solvents.
Solid-state melt reactions: This involves heating the reactants together until they melt and react to form the desired product.
Chemical Reactions Analysis
D-Ribulose o-nitrophenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D-Ribulose o-nitrophenyl-hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used to study enzyme kinetics and metabolic pathways involving ribulose.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of D-Ribulose o-nitrophenyl-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes such as oxidative stress and signal transduction .
Comparison with Similar Compounds
D-Ribulose o-nitrophenyl-hydrazone can be compared with other similar compounds, such as:
D-Xylulose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Ribose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Arabinose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
Properties
Molecular Formula |
C11H15N3O6 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1 |
InChI Key |
BXKCHSGKQBDYBI-LBSFFPRJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)

![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)
![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)




![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)


